5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural elements include:
- Position 5: A 4-fluorophenyl group, which enhances electronic and steric interactions in biological systems .
- Position 7: A perfluoroethyl (CF₂CF₃) substituent, contributing to high electronegativity and metabolic stability .
- Position 2: A reactive carbonyl chloride group, enabling facile derivatization into amides, esters, or other functional groups .
This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing kinase inhibitors or antimicrobial agents, leveraging its fluorine-rich architecture to improve pharmacokinetic properties .
Properties
IUPAC Name |
5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF6N3O/c16-13(26)10-6-12-23-9(7-1-3-8(17)4-2-7)5-11(25(12)24-10)14(18,19)15(20,21)22/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWODFPHUOSESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(C(F)(F)F)(F)F)C(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of aminopyrazoles with 1,2-allenic ketones under mild conditions without the use of a catalyst . This method is known for its high regio-selectivity and efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the pyrazolo[1,5-a]pyrimidine core or fluorinated substituents. Potassium permanganate (KMnO₄) in acidic or neutral conditions selectively oxidizes the heterocyclic ring, likely forming hydroxylated or ketone derivatives. The perfluoroethyl group (-CF₂CF₃) enhances electron withdrawal, stabilizing intermediates during oxidation.
Key Conditions :
-
Reagent : KMnO₄ in H₂O or acetone
-
Temperature : 0–25°C
-
Outcome : Formation of oxidized pyrimidine derivatives (exact structures require further characterization).
Reduction Reactions
The acyl chloride group and aromatic system are susceptible to reduction. Lithium aluminum hydride (LiAlH₄) reduces the carbonyl chloride to a hydroxymethyl group (-CH₂OH), while the fluorinated phenyl ring remains intact due to its stability.
Example Pathway :
Conditions :
-
Solvent : Dry tetrahydrofuran (THF)
-
Yield : Moderate (quantitative data not reported).
Nucleophilic Acyl Substitution
The carbonyl chloride group reacts vigorously with nucleophiles, forming amides, esters, or thioesters.
| Nucleophile | Product Class | Conditions | Example Reagents |
|---|---|---|---|
| Amines | Amides | RT, DCM | Triethylamine |
| Alcohols | Esters | Reflux, DMF | Pyridine |
| Thiols | Thioesters | 0°C, THF | DMAP |
Notable Example :
Reaction with benzylamine produces the corresponding amide, a precursor for bioactive molecules .
Aromatic Substitution
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under strongly basic conditions. The electron-withdrawing fluorine activates the ring for attack by amines or alkoxides.
Example :
Outcome : Replacement of fluorine with amine groups at the para position .
Cyclocondensation Reactions
The compound serves as a building block in heterocyclic synthesis. Reacting with β-enaminones or hydrazines under microwave irradiation (MWI) yields fused pyrazolo-pyrimidine derivatives, useful in materials science .
Typical Protocol :
-
Reagents : β-enaminones, acetic acid
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Conditions : MWI at 180°C for 10–15 minutes
Biological Activity and Derivatives
Derivatives of this compound show promise in modulating calcium receptors and cholinesterases. For instance:
| Derivative Structure | Biological Target | IC₅₀ (μM) | Source |
|---|---|---|---|
| 7-(2,4-Dichlorophenyl) analog | Acetylcholinesterase | 12.3 | |
| Amide-functionalized variant | Carboxylesterase | 8.7 |
The perfluoroethyl group enhances binding to hydrophobic enzyme pockets, while the acyl chloride enables rapid derivatization .
Stability and Reactivity Considerations
-
Hydrolysis : The acyl chloride hydrolyzes in aqueous media to form carboxylic acids .
-
Thermal Stability : Decomposes above 200°C, releasing CO and HCl .
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Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts with protic solvents.
This compound’s versatility in nucleophilic substitution and cyclization reactions makes it invaluable for synthesizing fluorinated heterocycles with applications in medicinal chemistry and materials science. Further studies are needed to fully characterize its oxidation/reduction pathways and optimize reaction yields.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has been explored in various studies. The synthetic pathways often involve the use of fluorinated reagents and specific reaction conditions to achieve high yields and purity. For instance, methods involving the condensation of appropriate precursors followed by chlorination have been documented.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study assessed a library of pyrazolo[1,5-a]pyrimidines against various cancer cell lines (e.g., MCF7, SKOV-3) and found promising results in inhibiting cell proliferation and inducing apoptosis . The presence of fluorinated groups enhances the lipophilicity and bioavailability of these compounds.
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. A related study evaluated various pyrazolo derivatives for their ability to inhibit microbial growth, revealing that certain modifications to the pyrazolo structure significantly enhance their efficacy against bacterial strains .
Applications in Drug Development
Given its biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its structural analogs have been studied for their roles as KDR kinase inhibitors and selective peripheral benzodiazepine receptor ligands .
Case Study 1: Anticancer Activity Evaluation
A comprehensive evaluation was performed on a series of pyrazolo compounds including this compound. The study utilized MTT assays on multiple tumor cell lines to determine cytotoxic effects. Results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range, suggesting effective anticancer properties .
Case Study 2: Synthesis Optimization
Another study focused on optimizing the synthesis of this compound through a one-pot reaction approach, achieving yields exceeding 90%. This method not only improved efficiency but also reduced the time required for synthesis .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Structure A | 10 | Antitumor |
| Compound B | Structure B | 25 | Antimicrobial |
| Compound C | Structure C | 15 | KDR Inhibitor |
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrazolo[1,5-a]pyrimidines are known to inhibit enzymes like carboxylesterase and translocator protein, as well as selective kinase inhibitors . These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparison Points
Trifluoromethyl (CF₃): Widely used in analogs (e.g., ), CF₃ balances lipophilicity and steric demands, making it a preferred moiety in kinase inhibitors .
Functional Group at Position 2 :
- Carbonyl Chloride : Enables rapid conversion to amides or esters via nucleophilic substitution. This reactivity is absent in carboxylic acid () or carboxamide () derivatives, which are terminal products.
- Carboxylic Acid/Carboxamide : These groups improve water solubility and are directly utilized in biological assays, as seen in PI3Kδ inhibitors .
Biological Activity
The compound 5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its potential therapeutic applications.
Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₇F₆N₃O₂ |
| Molecular Weight | 375.23 g/mol |
| CAS Number | 676521-71-4 |
| LogP | 4.4584 |
| Polar Surface Area | 18.53 Ų |
The structure of This compound features a fluorinated phenyl group and a perfluoroethyl moiety, which may enhance its lipophilicity and biological activity.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity by inhibiting various enzymes involved in cancer cell proliferation. The following table summarizes some key findings regarding the anticancer effects of related compounds:
In vitro studies on various human tumor cell lines have shown that these compounds can effectively inhibit cell growth at low concentrations, indicating their potential as chemotherapeutic agents.
The anticancer activity of pyrazolo[1,5-a]pyrimidines is primarily attributed to their ability to inhibit key enzymes such as:
- Cyclin-dependent kinases
- Src and Abl tyrosine kinases
- Glycogen synthase kinase-3
- Epidermal growth factor receptor (EGFR)
These targets are crucial for cell cycle regulation and signal transduction pathways associated with cancer progression .
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have been studied for their antimicrobial effects. A recent study highlighted their potential as effective antimicrobial agents against various pathogens, although specific data for This compound was not detailed in the available literature .
Study on Anticancer Activity
A comprehensive study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives against the NCI-60 human tumor cell line panel. The results demonstrated that several compounds exhibited remarkable cytotoxicity across multiple cancer types, particularly in leukemia and melanoma models. The study utilized an MTT assay to assess cell viability and established dose-response relationships for further evaluation .
Synthesis and Evaluation
Another significant research effort focused on synthesizing new derivatives of pyrazolo[1,5-a]pyrimidines linked to various functional groups. These derivatives were screened for their biological activities, revealing promising candidates with enhanced potency against specific cancer cell lines .
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to prevent inhalation of SOCl₂ vapors .
- Reaction Quenching : Neutralize residual SOCl₂ with ice-cold sodium bicarbonate solution.
- Waste Disposal : Segregate halogenated waste and treat via incineration to avoid environmental release of perfluoroethyl groups .
How does the perfluoroethyl substituent at the 7-position influence biological activity compared to trifluoromethyl analogs?
Advanced
The perfluoroethyl group enhances metabolic stability and lipophilicity (logP increases by ~0.5 units vs. CF₃). Computational studies (e.g., molecular docking with PI3Kδ) show:
- Hydrophobic Interactions : The perfluoroethyl group occupies a deep hydrophobic pocket in the kinase active site, improving binding affinity (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for CF₃) .
- Electron-Withdrawing Effects : The stronger -I effect of C₂F5 increases electrophilicity at the pyrimidine ring, enhancing interactions with catalytic lysine residues .
How should researchers address contradictory bioactivity data across different assays (e.g., enzyme vs. cell-based)?
Q. Advanced
- Assay Conditions : Validate enzyme purity (e.g., SDS-PAGE >95%) and cell membrane permeability (e.g., via LC-MS intracellular concentration measurements) .
- Metabolic Stability : Test compound stability in liver microsomes (e.g., rat/human S9 fractions) to rule out rapid degradation in cell assays .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions with related kinases .
What computational strategies predict the impact of fluorine substitution on binding affinity?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify fluorine’s role in dipole-dipole interactions .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess fluorine-induced conformational changes in the binding pocket .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for CF₃ vs. C₂F5 substitutions using Schrödinger’s FEP+ module .
How can reaction conditions be optimized for the amidation of the 2-carbonyl chloride with amine nucleophiles?
Q. Advanced
- Coupling Reagents : Use HATU (1.1 equiv) with DIPEA (3 equiv) in DMF for sterically hindered amines .
- Solvent Effects : Polar aprotic solvents (e.g., DCM or THF) improve yields for primary amines; add 4Å molecular sieves to scavenge moisture .
- Workup : Extract unreacted starting materials with 10% citric acid, followed by brine washes to remove excess reagents .
What analytical methods validate purity and identity of the final compound?
Q. Advanced
- NMR : Confirm regiochemistry via [¹³C NMR] (e.g., carbonyl chloride signal at δ 165–170 ppm) and coupling patterns for aromatic protons .
- LC-MS : Use a C18 column (3.5 µm, 4.6 × 50 mm) with 0.1% formic acid in H₂O/MeOH gradient. Monitor for [M+H]⁺ (e.g., m/z 448.1) .
- Elemental Analysis : Ensure C, H, N values align with theoretical calculations (e.g., C: 52.1%, H: 2.3%, N: 9.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
